molecular formula C10H9BrN4S B2977392 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 848207-44-3

4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine

Cat. No.: B2977392
CAS No.: 848207-44-3
M. Wt: 297.17
InChI Key: RVVJHFFASPAHCO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazole family, a class of fused heterocycles known for diverse pharmacological activities. Its structure comprises a triazolo[3,4-b][1,3]thiazole core fused with a pyridine ring at position 3, substituted with a bromomethyl group at position 5. Its synthesis likely involves condensation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with bromomethyl-substituted reagents under phase-transfer or alkylation conditions, as seen in related syntheses .

Properties

IUPAC Name

6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJHFFASPAHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" generally involves multi-step reactions:

  • Formation of the Triazolo-thiazole Core: : This typically starts with the condensation of thiosemicarbazide with an α-haloketone to form a thiazole derivative.

  • Cyclization: : The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazolo-thiazole structure.

  • Introduction of the Bromomethyl Group: : The final step involves the bromomethylation of the triazolo-thiazole core using a brominating agent, such as N-bromosuccinimide, under specific conditions like the presence of light or a radical initiator.

Industrial Production Methods

Industrial production of such compounds requires optimized reaction conditions to maximize yield and purity. Automated synthesis setups, efficient purification techniques like recrystallization or chromatography, and stringent quality controls are crucial to ensure the scalability and safety of the production process.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of 4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b] thiazol-3-yl]pyridine can be achieved through various synthetic strategies:

  • Cyclocondensation Reactions : These reactions typically involve the condensation of 4-amino-3-mercapto-1,2,4-triazoles with various electrophiles. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromoacetophenones has been reported to yield triazolo-thiadiazine derivatives .

  • Bromomethylation : The introduction of the bromomethyl group can be performed using bromomethyl derivatives in the presence of bases like sodium hydride or potassium carbonate under reflux conditions. This step is crucial for enhancing the reactivity of the compound towards further substitutions .

Key Reactions Involving the Compound

The following reactions are significant for modifying the structure of 4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b] thiazol-3-yl]pyridine:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form new derivatives. For example:

    R Nu+BrCH2 triazolo thiazole R N triazolo thiazole +Br\text{R Nu}+\text{BrCH}_2\text{ triazolo thiazole }\rightarrow \text{R N triazolo thiazole }+\text{Br}^-
  • Electrophilic Aromatic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions. For instance:

    Pyridine+ElectrophileSubstituted Pyridine\text{Pyridine}+\text{Electrophile}\rightarrow \text{Substituted Pyridine}

Reaction Conditions and Yields

The reaction conditions play a pivotal role in determining the yield and purity of the synthesized compounds. Typical conditions include:

  • Solvents : Common solvents used include ethanol and acetic acid.

  • Temperature : Reactions are often carried out under reflux conditions to facilitate higher yields.

The yields reported for these reactions vary significantly based on the substituents used and the specific reaction conditions employed.

Reaction Conditions for High Yields

Condition TypeDetails
SolventEthanol or Acetic Acid
TemperatureReflux (typically at 70-100°C)
BaseSodium Hydride or Potassium Carbonate

Scientific Research Applications

In Chemistry

  • Ligand Design: : The unique structure makes it a potential candidate for designing ligands in coordination chemistry.

  • Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.

In Biology and Medicine

  • Pharmacological Studies: : Due to its potential biological activity, it is studied for antimicrobial, antiviral, and anticancer properties.

  • Biochemical Probes: : The compound can be used as a biochemical probe to study various biological pathways and interactions.

In Industry

  • Material Science:

  • Catalysts: : Can serve as a precursor to catalysts used in various industrial chemical reactions.

Mechanism of Action

The exact mechanism of action in biological systems is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the triazolo-thiazole core is thought to be crucial for its binding affinity and specificity, while the bromomethyl group facilitates the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and analogous triazolothiadiazole derivatives:

Compound Name (or ID) Core Structure Substituents at Key Positions Key Functional Groups Biological Activity
Target Compound Triazolo[3,4-b][1,3]thiazole-pyridine 6-(bromomethyl), 3-pyridinyl Bromomethyl, pyridine Assumed anticancer*
6-(1-Adamantyl)-3-aryl derivatives (5a–5f) Triazolo[3,4-b][1,3,4]thiadiazole 6-adamantyl, 3-aryl (methyl, F, Cl) Adamantyl, halogen Antiproliferative
1-Methyl-4-(6-substitutedphenyl)pyridinium Triazolo[3,4-b][1,3,4]thiadiazole 6-substituted phenyl, 4-pyridinium Pyridinium, substituted aryl Anticancer (in vitro)
6-(5-Bromo-3-pyridinyl)-3-[(4-fluorophenoxy)methyl] Triazolo[3,4-b][1,3,4]thiadiazole 6-bromopyridinyl, 3-fluorophenoxymethyl Bromopyridine, phenoxy Not reported

Notes:

  • Bromomethyl vs. Bromopyridine : The target compound’s bromomethyl group at position 6 is more reactive than the bromopyridine substituent in , enabling nucleophilic substitution or alkylation pathways.
  • Pyridinium vs. Pyridine : The cationic pyridinium group in may enhance solubility and electrostatic interactions with biological targets compared to neutral pyridine in the target compound.

Physicochemical Properties

  • Lipophilicity : Adamantyl and bromomethyl groups increase logP values, enhancing blood-brain barrier penetration compared to polar substituents like pyridinium .
  • Thermal Stability: Bromine’s high atomic weight may elevate the target compound’s melting point relative to non-halogenated analogs.

Biological Activity

The compound 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine (CAS No. 848207-44-3) is an emerging molecule in medicinal chemistry with potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on recent research findings.

  • Molecular Formula : C10_{10}H9_9BrN4_4S
  • Molecular Weight : 297.17 g/mol
  • IUPAC Name : 6-(bromomethyl)-3-(3-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate bromomethyl and thiazole moieties. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that a related compound showed effective inhibition against various bacterial strains at concentrations as low as 10 µg/mL .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways . The structure-activity relationship (SAR) analysis has been pivotal in identifying modifications that enhance its efficacy against cancer cells.

Antiviral Properties

Preliminary investigations suggest that the compound may possess antiviral properties. A related triazole compound demonstrated inhibitory effects on viral replication in Hepatitis C virus (HCV) models . Further studies are needed to explore the mechanism of action.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntiviralInhibition of HCV replication

Detailed Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives revealed that compounds with halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts .
  • Anticancer Mechanism : In vitro assays indicated that the compound activates caspase pathways leading to programmed cell death in breast cancer cell lines .
  • In Silico Studies : Molecular docking studies have suggested strong binding affinity to target proteins associated with cancer and viral replication processes .

Q & A

Q. How to validate compound selectivity in multi-target enzyme assays?

  • Workflow :
  • Panel Testing : Screen against related enzymes (e.g., CYP52, BRD2/3) to calculate selectivity indices .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

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